

Ridaforolimus progression-free survival versus placebo sarcoma

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Compound Focus: Ridaforolimus

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Efficacy and Safety Data Comparison

The table below summarizes the key efficacy and safety outcomes from the SUCCEED trial for patients with metastatic soft-tissue or bone sarcomas who had previously benefited from chemotherapy [1] [2] [3].

Parameter	Ridaforolimus	Placebo	Hazard Ratio (HR) & P-value
Median PFS (Independent Review)	17.7 weeks [1] [3]	14.6 weeks [1] [3]	HR: 0.72 (95% CI, 0.61-0.85); P = .001 [1]
Median PFS (Investigator Assessment)	22.4 weeks [2] [4]	14.7 weeks [2] [4]	HR: 0.69; P < .0001 [2] [4]
3-Month PFS Rate	70% [2] [4]	54% [2] [4]	-

Parameter	Ridaforolimus	Placebo	Hazard Ratio (HR) & P-value
6-Month PFS Rate	34% [2] [4]	23% [2] [4]	-
Best Target Lesion Response	Mean 1.3% decrease [1] [3]	Mean 10.3% increase [1] [3]	P < .001 [1]
Median Overall Survival (OS)	90.6 weeks (≈21.4 mos) [1] [4]	85.3 weeks (≈19.2 mos) [1] [4]	HR: 0.93 (95% CI, 0.78-1.12); P = .46 [1]
Common Adverse Events (All Grades)	Stomatitis (61%), Infections (52%), Fatigue (36%), Thrombocytopenia (34%), Diarrhea (32%) [1] [4]	Stomatitis (18%), Infections (26%), Fatigue (22%), Thrombocytopenia (4%), Diarrhea (18%) [1] [4]	-
Grade ≥3 Adverse Events	64.1% [1] [3]	25.6% [1] [3]	-
Common Grade ≥3 AEs	Thrombocytopenia (10%), Stomatitis (9%), Anemia (7%), Hyperglycemia (7%) [4]	Thrombocytopenia (1%), Stomatitis (<1%), Anemia (3%), Hyperglycemia (<1%) [4]	-

Experimental Protocol of the SUCCEED Trial

The data presented above was generated through a rigorous international phase III trial. Here are the key methodological details [1] [4]:

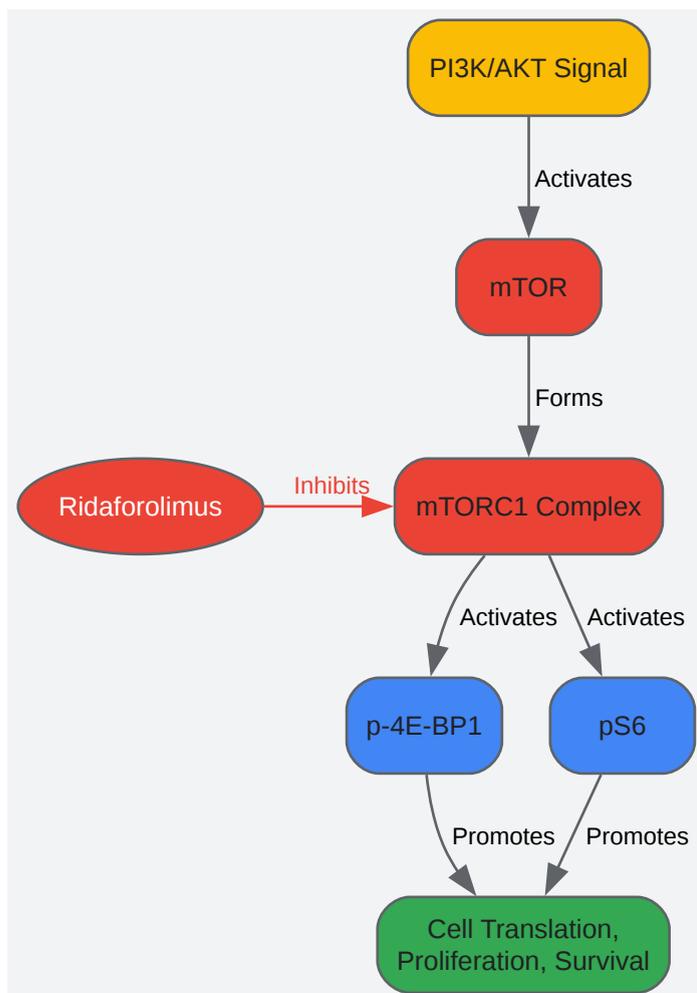
- **Trial Design:** International, randomized, double-blind, **placebo-controlled phase III trial**.
- **Objective:** To evaluate **ridaforolimus** as **maintenance therapy** to control metastatic sarcomas in patients after they had achieved an objective response or stable disease from prior chemotherapy.
- **Patient Population:** 711 patients with metastatic soft-tissue or bone sarcomas were enrolled, with 702 receiving the study drug. Over 90% had soft-tissue sarcomas, and over 60% had lung

metastases.

- **Intervention:** Patients were randomized 1:1 to receive either:
 - **Oral ridaforolimus 40 mg** once daily for 5 days each week.
 - Matching **placebo** on the same schedule.
- **Primary Endpoint: Progression-free survival (PFS)** as assessed by an independent radiology review committee.
- **Secondary Endpoints:** Overall survival (OS), best target lesion response, safety, and tolerability.
- **Statistical Analysis:** Used a hazard ratio (HR) with a 95% confidence interval (CI). The trial was not powered to detect a statistically significant difference in overall survival.

Mechanism of Action and Signaling Pathway

Ridaforolimus is a potent small-molecule inhibitor of the **mammalian target of rapamycin (mTOR)**, a central regulator of cell growth, proliferation, and survival [5] [4]. The following diagram illustrates the relevant signaling pathway and the drug's mechanism.



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As shown, **ridaforolimus** specifically forms a complex with FKBP12 in the cell, which then binds to and inhibits the **mTORC1 complex** [5]. This inhibition leads to the downregulation of key downstream effector proteins, phosphorylated 4E-BP1 (p-4E-BP1) and phosphorylated S6 (pS6), which are crucial for protein synthesis and cell cycle progression [5]. The net effect is **cell cycle arrest, reduced cell size, and antiangiogenic effects** [5].

Interpretation and Clinical Context

- **Efficacy:** The trial successfully met its primary endpoint, showing a statistically significant 28% reduction in the risk of progression or death with **ridaforolimus** versus placebo [1] [4]. However, the absolute improvement in median PFS was **modest at 3.1 weeks** [1] [3]. This small but significant delay in tumor progression did not translate into a statistically significant overall survival benefit [1].
- **Safety:** The toxicity profile was consistent with the known class effects of mTOR inhibitors. Adverse events like stomatitis, thrombocytopenia, and hyperglycemia were more common and severe with **ridaforolimus**, leading to a high rate of grade 3 or higher adverse events (64.1%) compared to placebo (25.6%) [1] [3].
- **Regulatory Note:** Despite the positive PFS result, the U.S. Food and Drug Administration (FDA) rejected the initial new drug application for **ridaforolimus** in 2012, citing insufficient data [5]. This underscores the complexity of drug approval, where a statistically significant PFS benefit must be weighed against the magnitude of clinical benefit and the toxicity profile.

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